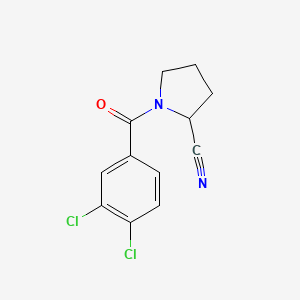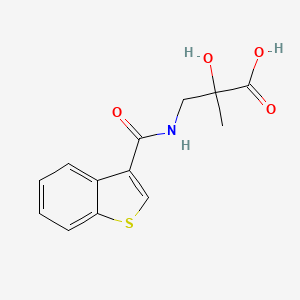![molecular formula C10H13NO4S B7578978 2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid](/img/structure/B7578978.png)
2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid, commonly known as TTA or ThioT, is a synthetic compound that has been widely used in scientific research. TTA is a potent activator of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.
Wissenschaftliche Forschungsanwendungen
TTA has been extensively used in scientific research to investigate the role of PPARγ in various physiological processes, such as glucose and lipid metabolism, inflammation, and cancer. TTA has been shown to improve insulin sensitivity, reduce plasma glucose and triglyceride levels, and increase HDL cholesterol levels in animal models of diabetes and obesity. TTA has also been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
Wirkmechanismus
TTA acts as a potent agonist of PPARγ, a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. Upon activation, PPARγ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences called PPAR response elements (PPREs) in the promoter regions of target genes. This leads to the recruitment of co-activators and the transcriptional activation of target genes. TTA binds to the ligand-binding domain of PPARγ and induces a conformational change that enhances the affinity of PPARγ for co-activators and DNA.
Biochemical and Physiological Effects:
TTA has been shown to improve glucose and lipid metabolism by increasing insulin sensitivity, reducing plasma glucose and triglyceride levels, and increasing HDL cholesterol levels in animal models of diabetes and obesity. TTA has also been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells. TTA has been shown to activate PPARγ in adipocytes, liver, muscle, and macrophages, indicating its potential therapeutic applications in metabolic disorders, such as diabetes, obesity, and atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
TTA is a potent and selective activator of PPARγ, which makes it a valuable tool for investigating the role of PPARγ in various physiological processes. TTA is also stable and soluble in organic solvents, which makes it easy to handle and administer in animal experiments. However, TTA has a relatively short half-life in vivo, which limits its duration of action and requires frequent dosing. TTA has also been shown to induce hepatic steatosis and fibrosis in some animal models, which raises concerns about its safety and potential side effects.
Zukünftige Richtungen
TTA has shown promising results in preclinical studies, but its therapeutic potential in humans remains to be fully explored. Future research should focus on developing more potent and selective PPARγ agonists with longer half-lives and fewer side effects. The use of TTA in combination with other drugs or lifestyle interventions should also be investigated to enhance its therapeutic efficacy. The role of PPARγ in other physiological processes, such as neurodegeneration and cardiovascular disease, should also be investigated using TTA and other PPARγ agonists. Overall, TTA represents a valuable tool for investigating the role of PPARγ in various physiological processes and has the potential to lead to the development of novel therapies for metabolic disorders, inflammation, and cancer.
Synthesemethoden
TTA can be synthesized using a multi-step process involving the reaction of 2-methyl-3-oxopentanoic acid with thiophene-3-carboxylic acid, followed by amidation with 2-aminoethanol. The final product is obtained after purification by column chromatography and recrystallization. The purity of the compound can be confirmed by HPLC and NMR spectroscopy.
Eigenschaften
IUPAC Name |
2-hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-10(15,9(13)14)6-11-8(12)4-7-2-3-16-5-7/h2-3,5,15H,4,6H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJBCKTYPGGSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CSC=C1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7578906.png)
![2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)
![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)
![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)

![2-Hydroxy-3-[(2-hydroxy-4-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7578942.png)

![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)
![(5-Ethyl-2-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7578961.png)
![2-Hydroxy-3-[(4-methoxycarbonylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7578984.png)
![3-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578985.png)
![3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7578990.png)
![2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B7578994.png)